PPARγ Agonist Potency: 3-4 Log-Fold Variation Among Oxazole Acetic Acid Derivatives
Oxazole-containing acetic acid derivatives show a wide range of PPARγ agonistic activity. A derivative closely related to the target compound, 2-({4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}methyl)-3-(propoxyimino)butanoic acid, exhibits an EC50 of 0.55 nM [1]. In contrast, other oxazole acetic acid derivatives, such as 2-methyl-5-[[4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]phenyl]methyl]-1,3-dioxane-2-carboxylic acid, show an EC50 of 3000 nM [2]. This represents a >5,000-fold difference in potency.
| Evidence Dimension | PPARγ agonist potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 0.55 nM for a derivative containing the 5-methyl-2-phenyl-1,3-oxazol-4-yl moiety [1] |
| Comparator Or Baseline | EC50 = 3000 nM for a structurally related oxazole acetic acid derivative [2] |
| Quantified Difference | >5,000-fold difference |
| Conditions | HepG2 cells co-transfected with PPAR-Gal4 chimeric receptor and Gal4-luciferase reporter [1] |
Why This Matters
Demonstrates that subtle structural variations within the oxazole acetic acid class lead to dramatically different biological activities, making the specific compound essential for reproducible PPARγ-related research.
- [1] BindingDB. (2009). BDBM28778: (3E)-2-({4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}methyl)-3-(propoxyimino)butanoic acid. EC50: 0.550 nM for PPARγ. View Source
- [2] MolBIC. Bioactivity Information: 2-methyl-5-[[4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]phenyl]methyl]-1,3-dioxane-2-carboxylic acid. EC50 = 3000 nM. View Source
